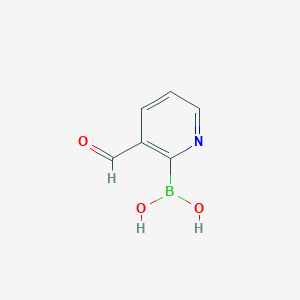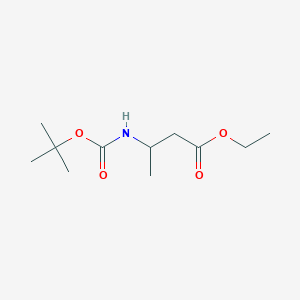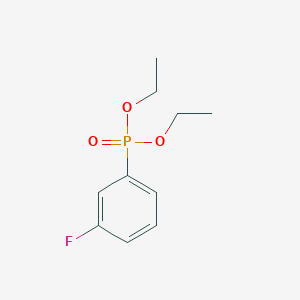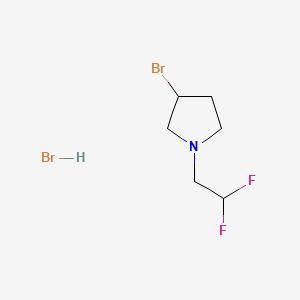
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide is a chemical compound with the molecular formula C6H10BrF2N·HBr. It is a pyrrolidine derivative that contains bromine and fluorine atoms, making it a valuable compound in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide typically involves the reaction of 3-bromo-1-pyrrolidine with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyrrolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of hydrogenated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated pyrrolidine derivative with different functional groups.
1-(2,2-Difluoroethyl)pyrrolidine: Lacks the bromine atom but shares the difluoroethyl group.
3-Bromo-1-methylpyrrolidine: Contains a methyl group instead of the difluoroethyl group.
Uniqueness
3-Bromo-1-(2,2-difluoroethyl)pyrrolidine Hydrobromide is unique due to the presence of both bromine and difluoroethyl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research. The presence of fluorine atoms enhances its stability and reactivity, while the bromine atom provides a site for further functionalization .
Propiedades
Fórmula molecular |
C6H11Br2F2N |
|---|---|
Peso molecular |
294.96 g/mol |
Nombre IUPAC |
3-bromo-1-(2,2-difluoroethyl)pyrrolidine;hydrobromide |
InChI |
InChI=1S/C6H10BrF2N.BrH/c7-5-1-2-10(3-5)4-6(8)9;/h5-6H,1-4H2;1H |
Clave InChI |
WXVYIPHZCGAALK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1Br)CC(F)F.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


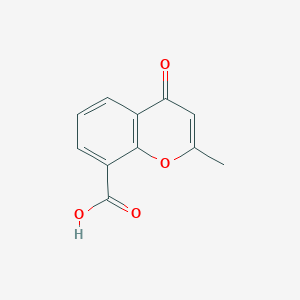
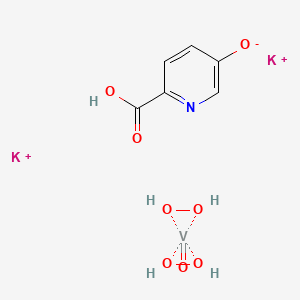
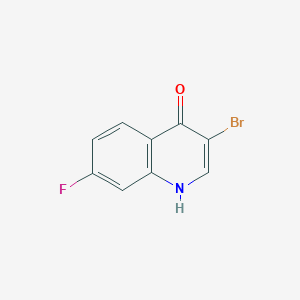
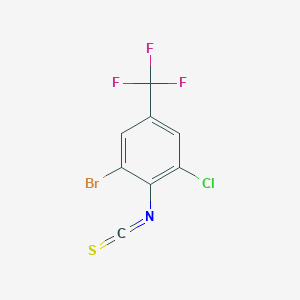
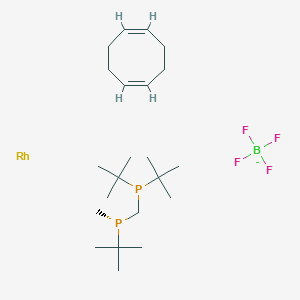
![1-[4-(Trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzimidazol-2(3H)-one](/img/structure/B13711410.png)
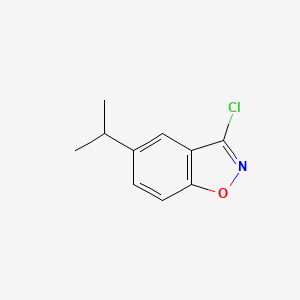
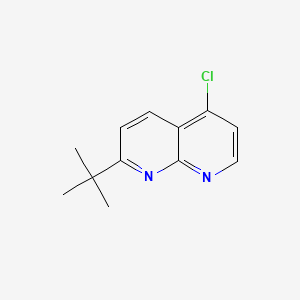
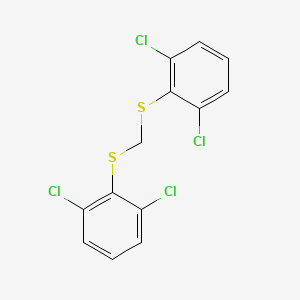
![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)
![2,5-Dihydroxy-3-propyl-[1,4]benzoquinone](/img/structure/B13711431.png)
